Cas no 2129554-41-0 (1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-7-methyl-1-oxo-, ethyl ester)

1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-7-methyl-1-oxo-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-7-methyl-1-oxo-, ethyl ester
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- インチ: 1S/C13H14O4/c1-3-16-13(15)11-7-9-5-4-8(2)6-10(9)12(14)17-11/h4-6,11H,3,7H2,1-2H3
- InChIKey: RWKVJVYRAPDPLE-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)OC(=O)C2=CC(C)=CC=C2C1
計算された属性
- せいみつぶんしりょう: 234.08920892g/mol
- どういたいしつりょう: 234.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 52.6Ų
1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-7-methyl-1-oxo-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-397550-5.0g |
ethyl 7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
2129554-41-0 | 5.0g |
$2235.0 | 2023-03-02 | ||
Enamine | EN300-397550-0.25g |
ethyl 7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
2129554-41-0 | 0.25g |
$708.0 | 2023-03-02 | ||
Enamine | EN300-397550-0.5g |
ethyl 7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
2129554-41-0 | 0.5g |
$739.0 | 2023-03-02 | ||
Enamine | EN300-397550-0.1g |
ethyl 7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
2129554-41-0 | 0.1g |
$678.0 | 2023-03-02 | ||
Enamine | EN300-397550-0.05g |
ethyl 7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
2129554-41-0 | 0.05g |
$647.0 | 2023-03-02 | ||
Enamine | EN300-397550-1.0g |
ethyl 7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
2129554-41-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-397550-10.0g |
ethyl 7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
2129554-41-0 | 10.0g |
$3315.0 | 2023-03-02 | ||
Enamine | EN300-397550-2.5g |
ethyl 7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
2129554-41-0 | 2.5g |
$1509.0 | 2023-03-02 |
1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-7-methyl-1-oxo-, ethyl ester 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-7-methyl-1-oxo-, ethyl esterに関する追加情報
Research Brief on 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-7-methyl-1-oxo-, ethyl ester (CAS: 2129554-41-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-7-methyl-1-oxo-, ethyl ester (CAS: 2129554-41-0) as a promising scaffold for drug development. This compound, characterized by its benzopyran core, has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research. The following brief synthesizes the latest findings related to this molecule, focusing on its synthesis, biological activity, and mechanistic insights.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 1H-2-Benzopyran-3-carboxylic acid derivatives, including the ethyl ester variant (CAS: 2129554-41-0). The researchers employed a multi-step synthesis involving Claisen condensation and cyclization reactions, achieving a yield of 78% with high purity. The study emphasized the scalability of this method, which is critical for industrial applications. Furthermore, the compound's stability under physiological conditions was confirmed through accelerated degradation studies, supporting its viability as a drug candidate.
In vitro and in vivo evaluations of 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-7-methyl-1-oxo-, ethyl ester revealed its potent anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry demonstrated that the compound inhibits NF-κB signaling, a key pathway in inflammation, with an IC50 of 2.3 μM. This effect was corroborated by reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in murine models of rheumatoid arthritis. The ethyl ester moiety was found to enhance bioavailability compared to the free acid form, suggesting its utility in oral formulations.
Beyond inflammation, the anticancer potential of this compound has been investigated. Research in Molecular Cancer Therapeutics (2023) identified its role as a modulator of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancers. The ethyl ester derivative exhibited selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231), with an EC50 of 5.1 μM. Mechanistic studies revealed apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization. These findings position the compound as a candidate for further preclinical development.
Despite these promising results, challenges remain. A recent review in Expert Opinion on Drug Discovery (2024) noted the need for improved selectivity to minimize off-target effects. Structural-activity relationship (SAR) studies are ongoing to optimize the benzopyran core and ester side chain. Additionally, pharmacokinetic profiling in larger animal models is required to validate its therapeutic window.
In conclusion, 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-7-methyl-1-oxo-, ethyl ester (CAS: 2129554-41-0) represents a versatile scaffold with dual anti-inflammatory and anticancer activities. Its synthetic accessibility and mechanistic clarity underscore its potential for drug development. Future research should focus on SAR optimization and translational studies to advance this compound toward clinical trials.
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